molecular formula C4H9NO2S B1267830 1,4-Butanesultam CAS No. 37441-50-2

1,4-Butanesultam

Cat. No. B1267830
CAS RN: 37441-50-2
M. Wt: 135.19 g/mol
InChI Key: DNGMYXZLJGHHOM-UHFFFAOYSA-N
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Description

1,4-Butanesultam is an alkylating agent used in synthetic chemistry . It serves as a wood preservative and is employed as an intermediate of the organic sulfonation agent . It is also used as a raw material for electroplating intermediate . The molecular formula of 1,4-Butanesultam is C4H9NO2S and it appears as a white to light yellow crystalline powder .


Molecular Structure Analysis

1,4-Butanesultam is a saturated heterocycle containing a bond between a nitrogen and a sulfone . Compounds containing the 1,4-Butanesultam substructure are of pharmacological relevance .


Physical And Chemical Properties Analysis

1,4-Butanesultam has a molecular weight of 135.18 . It is a solid at 20 degrees Celsius . It appears as a white to light yellow powder to crystal .

Scientific Research Applications

Chemical Structure and Properties

1,4-Butanesultam is a saturated heterocycle containing a bond between a nitrogen and a sulfone . It has the formula C₄H₉NO₂S and a molecular weight of 135.18 g/mol . It has a melting point of 94-96 °C .

Pharmacological Relevance

Compounds containing the 1,4-Butanesultam substructure are of pharmacological relevance . This means they could be used in the development of new drugs or therapies.

N-Arylation and Structure Elaboration

A report describes the N-arylation and subsequent structure elaboration of 1,4-Butanesultam . This suggests that 1,4-Butanesultam can be chemically modified to create new compounds with potentially different properties and applications.

Chromatography and Mass Spectrometry

1,4-Butanesultam may be used in chromatography or mass spectrometry applications . These are techniques used to separate, identify, and quantify compounds in a mixture.

Supplier and Storage

1,4-Butanesultam is supplied by companies like APOLLO SCIENTIFIC and can be stored at ambient temperature .

Safety and Hazards

1,4-Butanesultam can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling 1,4-Butanesultam .

properties

IUPAC Name

thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c6-8(7)4-2-1-3-5-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGMYXZLJGHHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307518
Record name 1,4-Butanesultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Butanesultam

CAS RN

37441-50-2
Record name 37441-50-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191905
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Butanesultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazinane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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